molecular formula C13H14FNO2 B1386881 Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate CAS No. 851460-85-0

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B1386881
CAS No.: 851460-85-0
M. Wt: 235.25 g/mol
InChI Key: XCVUPRULBFEFCC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a synthetic indole derivative first documented in chemical literature in the early 21st century. Its initial synthesis and characterization were reported in patent applications, notably in processes describing intermediates for pharmaceutical agents. The compound’s development aligns with broader trends in medicinal chemistry, where fluorinated indole scaffolds gained prominence due to their enhanced bioavailability and target specificity. While no natural occurrence has been identified, its synthetic accessibility and structural versatility have made it a subject of interest in drug discovery pipelines, particularly for anti-inflammatory and oncology applications.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate . Key synonyms include:

  • ETHYL (5-FLUORO-2-METHYLINDOL-1-YL)ACETATE
  • SCHEMBL1598783
  • AKOS022188668
  • CAS 851460-85-0.

CAS Number and Registry Data

  • CAS Registry Number : 851460-85-0
  • Molecular Formula : C₁₃H₁₄FNO₂
  • Molecular Weight : 235.25 g/mol.
  • Registry Entries : Documented in PubChem (CID 44185546), ChemicalRegister, and patent databases, with synthesis protocols and physicochemical properties detailed in industrial literature.
Property Value
IUPAC Name Ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate
CAS Number 851460-85-0
Molecular Formula C₁₃H₁₄FNO₂
Molecular Weight 235.25 g/mol
Key Synonyms SCHEMBL1598783, AKOS022188668

Structural Overview

Core Indole Scaffold

The molecule features a bicyclic indole scaffold , comprising a benzene ring fused to a pyrrole ring. Indole’s aromatic π-system and nitrogen lone pair enable diverse non-covalent interactions, making it a privileged structure in drug design. Substituents at positions 1, 2, and 5 modulate electronic and steric properties.

Functional Group Analysis

  • Ester Group : The ethyl acetate moiety at position 1 introduces hydrophobicity, enhancing membrane permeability. The ester’s carbonyl (C=O) and ether (C-O) groups participate in hydrogen bonding and dipole interactions.
  • Fluorine Atom : A fluorine substituent at position 5 exerts strong electron-withdrawing effects, stabilizing the aromatic system and influencing metabolic resistance.
  • Methyl Group : The methyl group at position 2 contributes steric bulk, potentially directing regioselectivity in further synthetic modifications.

Fluorination and Methylation Patterns

  • Fluorination at C5 : Fluorine’s electronegativity polarizes the indole ring, altering electron density at adjacent positions and enhancing binding affinity to hydrophobic protein pockets.
  • Methylation at C2 : The methyl group restricts rotational freedom, favoring conformations that optimize intermolecular interactions in biological targets.

Relevance in Contemporary Chemical Research

This compound exemplifies strategic functionalization of indole cores to optimize pharmacokinetic and pharmacodynamic profiles. Its applications include:

  • Intermediate Synthesis : Serves as a precursor in multistep syntheses of quinoline-indole hybrids with purported anticancer activity.
  • Structure-Activity Relationship (SAR) Studies : Modifications at positions 1, 2, and 5 provide insights into indole derivatives’ receptor binding mechanisms.
  • Fluorine Chemistry : Highlights the role of fluorination in improving metabolic stability and target selectivity.

Scope and Objectives of the Review

This review systematically examines the compound’s:

  • Synthetic pathways and reaction mechanisms.
  • Structural and electronic properties.
  • Applications in medicinal chemistry and materials science. Excluded are discussions of pharmacokinetics, toxicity, and clinical use, adhering to the outlined scope.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-3-17-13(16)8-15-9(2)6-10-7-11(14)4-5-12(10)15/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVUPRULBFEFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is being investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural components, particularly the indole moiety, are associated with various biological activities, including:

  • Anticancer Properties : Indole derivatives have shown promise in modulating cell signaling pathways involved in cancer progression. The specific interactions of this compound with key enzymes and receptors may lead to the development of novel anticancer agents.
  • Anti-inflammatory Effects : Compounds containing indole structures are known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antiviral Activity : Research indicates that some indole derivatives exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

Organic Synthesis

Reactivity and Synthetic Pathways
The unique functional groups present in this compound allow for various chemical reactions, making it a valuable intermediate in organic synthesis. Key aspects include:

  • Electrophilic and Nucleophilic Substitutions : The indole and thiazole rings can participate in electrophilic aromatic substitutions, while the ester group allows for nucleophilic attack, facilitating the synthesis of more complex molecules.
  • Hydrolysis and Coupling Reactions : The ester functionality is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols. This property can be exploited in coupling reactions to create diverse chemical entities.

Biological Research

Mechanism of Action Studies
Investigations into the mechanism of action of this compound reveal its potential interactions with biological targets:

  • Binding Affinity : Studies suggest that this compound may bind to specific receptors or enzymes involved in critical biochemical pathways, thereby modulating their activity and influencing cellular responses.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The fluoro and methyl substituents enhance the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active indole derivative, which then exerts its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Key Features Biological Activity/Applications Reference
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate Cl (5), CH₃ (2), ethyl acetate (3) C₁₃H₁₄ClNO₂ Chlorine substitution; acetate at position 3 Not explicitly stated; inferred anti-inflammatory
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate F (5), oxoacetate (3), methyl ester C₁₁H₈FNO₃ Ketone group at position 3; methyl ester Neuroprotective, anti-proliferative
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate Br (5), oxoacetate (3), ethyl ester C₁₂H₁₀BrNO₃ Bromine substitution; ketone-ester hybrid Potential enzymatic inhibition
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate Ph (2), ethyl acetate (1) C₁₈H₁₇NO₂ Phenyl group at position 2; enhances aromatic interactions Synthetic intermediate
(5-Fluoro-1H-indol-3-yl)acetic acid ethyl ester F (5), ethyl acetate (3) C₁₂H₁₂FNO₂ Acetate at position 3; free carboxylic acid absent Not reported; structural analog
Key Observations:
  • Halogen Effects : Fluorine (electronegative, small) improves metabolic stability compared to chlorine (larger, less electronegative) and bromine (bulkier, higher atomic weight) .
  • Positional Isomerism : Acetate at position 1 (target compound) vs. position 3 (e.g., ) alters electronic distribution and binding affinity.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate exhibits π-π interactions (3.814 Å) and hydrogen bonding, stabilizing the lattice . Similar interactions are expected in the target compound.
  • Solubility : Fluorine and methyl groups enhance lipophilicity compared to nitro or hydroxyl substituents (e.g., ).
  • Thermal Stability : Bromine and chlorine analogs may show lower thermal stability due to heavier atom effects .

Biological Activity

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a notable indole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions
this compound interacts with several biological targets, influencing various cellular processes. Indole derivatives, including this compound, are known to modulate the activity of enzymes and receptors involved in critical biochemical pathways. These interactions can lead to significant biological effects, including:

  • Antiviral Activity : The compound has been shown to inhibit viral replication by interfering with viral enzymes.
  • Anticancer Effects : It influences cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation.
  • Anti-inflammatory Properties : The compound exhibits activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

This compound plays a significant role in various biochemical reactions. Its interactions with enzymes and proteins can lead to:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes associated with cancer cell growth.
  • Cell Signaling Modulation : It can influence signaling pathways that regulate gene expression and cellular metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryInhibits COX enzymes
AntimicrobialExhibits antimicrobial properties

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models:

  • Anticancer Studies
    In vitro assays have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it has shown significant activity against leukemia HL-60 cells and liver cancer BEL-7402 cells, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects
    The compound has been evaluated for its ability to suppress COX enzyme activity. In laboratory settings, it exhibited IC50 values comparable to standard anti-inflammatory drugs, suggesting its efficacy in reducing inflammation.
  • Antiviral Activity
    This compound has also been tested against several viruses, showing promising results in inhibiting viral replication mechanisms.

Case Studies

A series of case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study involving human lung carcinoma xenografts revealed that this compound significantly reduced tumor size compared to control groups, indicating its potential as a chemotherapeutic agent.
  • Inflammation Model Studies : In carrageenan-induced paw edema models, the compound demonstrated a dose-dependent reduction in inflammation similar to established anti-inflammatory agents like indomethacin.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

Synthesis of indole derivatives like this compound typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) are synthesized via condensation of indole precursors with activated esters or carbonyl compounds under reflux conditions . Optimization includes solvent selection (e.g., methanol/water mixtures for crystallization), temperature control, and purification via column chromatography or recrystallization. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via melting point analysis or HPLC is critical .

Q. How can researchers ensure structural characterization accuracy for this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, analogous indole derivatives (e.g., Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) are crystallized using slow evaporation from methanol/water solutions, and structures are refined using SHELXL . Complement this with spectroscopic methods:

  • NMR : Confirm substitution patterns (e.g., fluorine at C5, methyl at C2).
  • FT-IR : Identify ester carbonyl (~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) stretches.
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound are limited, indole derivatives often require precautions against inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and lab coats. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact : Wash immediately with soap and water; remove contaminated clothing.
  • Eye exposure : Rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

For example, some indole acetates exhibit neuroprotective effects, while others show cytotoxicity. To address discrepancies:

  • Dose-response studies : Establish activity thresholds using in vitro models (e.g., SH-SY5Y neurons for neuroprotection).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups at C5) on target binding.
  • Mechanistic studies : Use kinase inhibition assays or molecular docking to identify binding targets (e.g., COX-2 or Bcl-2 proteins) .

Q. What strategies improve the crystallinity of this compound for X-ray studies?

Crystallization challenges arise from flexible ester groups. Strategies include:

  • Solvent optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) to induce growth .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects in ester hydrolysis).
  • Docking simulations : Predict binding affinities for biological targets (e.g., serotonin receptors) using AutoDock Vina .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

  • GC-MS : Identify volatile byproducts (e.g., unreacted starting materials).
  • HPLC-PDA : Detect non-volatile impurities (e.g., regioisomers) with UV spectra matching.
  • NMR relaxation studies : Quantify residual solvents (e.g., DMSO-d₆) using T₁/T₂ measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Reactant of Route 2
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Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

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